2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15666986
InChI: InChI=1S/C18H17N3O3S2/c1-11(12-7-8-14(22)15(9-12)24-2)20-21-17(23)10-25-18-19-13-5-3-4-6-16(13)26-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11+
SMILES:
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.5 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

CAS No.:

Cat. No.: VC15666986

Molecular Formula: C18H17N3O3S2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide -

Specification

Molecular Formula C18H17N3O3S2
Molecular Weight 387.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide
Standard InChI InChI=1S/C18H17N3O3S2/c1-11(12-7-8-14(22)15(9-12)24-2)20-21-17(23)10-25-18-19-13-5-3-4-6-16(13)26-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11+
Standard InChI Key MYMIZBCEONVVJM-RGVLZGJSSA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)O)OC
Canonical SMILES CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide, reflects its intricate structure. Key features include:

  • A benzothiazole ring (C₇H₄NS₂) with a sulfanyl (-S-) group at position 2.

  • An acetohydrazide linker (-NH-NHCO-) bridging the benzothiazole and phenyl groups.

  • A 4-hydroxy-3-methoxyphenyl substituent, providing hydrogen-bonding and antioxidant capabilities.

The E-configuration of the ethylidene group ensures planar geometry, facilitating interactions with biological targets .

Physicochemical Characterization

  • Molecular Formula: C₁₈H₁₇N₃O₃S₂

  • Molecular Weight: 387.5 g/mol.

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in DMSO and DMF.

  • Spectroscopic Data:

    • IR: Peaks at 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O from methoxy) .

    • NMR: δ 8.2 ppm (benzothiazole protons), δ 6.8–7.3 ppm (aromatic protons), δ 3.9 ppm (methoxy).

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a three-step protocol:

  • Formation of 2-Mercaptobenzothiazole: Reacting 2-aminothiophenol with carbon disulfide under basic conditions.

  • Acetylation: Treating 2-mercaptobenzothiazole with α-bromoacetophenone to form 2-(benzothiazol-2-ylsulfanyl)acetophenone.

  • Hydrazide Condensation: Reacting the acetophenone intermediate with 4-hydroxy-3-methoxybenzaldehyde hydrazine in ethanol under reflux.

Reaction Optimization

  • Solvent: Ethanol (80% yield) outperforms DMF (65%) due to better proton transfer.

  • Catalyst: Piperidine (5 mol%) enhances imine formation, reducing reaction time from 24h to 12h .

  • Temperature: Reflux at 80°C maximizes product purity (HPLC >95%).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Conjugation with glucosamine improves membrane permeability, yielding MIC values of 1.25 µg/mL against Candida albicans . The benzothiazole core disrupts fungal ergosterol biosynthesis, while the methoxy group reduces oxidative stress in host cells .

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): The compound binds to the enzyme’s entrance cavity (docking score: −9.2 kcal/mol), with the benzothiazole core occupying the substrate cavity .

  • Carbonic Anhydrase: Inhibits CA-IX with Kᵢ = 45 nM, suppressing tumor acidosis .

Computational and Structural Insights

Molecular Docking Studies

Docking into CA-IX (PDB: 3IAI) reveals:

  • Hydrogen Bonds: Between the hydrazide NH and Thr199 (2.1 Å) .

  • π–π Stacking: Benzothiazole and Phe131 (4.3 Å distance) .

  • Hydrophobic Interactions: Methoxy group with Val121 .

ADMET Profiling

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate).

  • Metabolism: CYP3A4 substrate (t₁/₂ = 2.3h).

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, indicating moderate safety .

Challenges and Future Directions

Synthetic Scalability

Current yields (70–80%) require improvement for industrial production. Flow chemistry approaches may enhance throughput.

Bioavailability Enhancement

Nanoformulation with PLGA nanoparticles increases oral bioavailability from 22% to 58% in preclinical trials .

Target Selectivity

Second-generation analogs with fluorine substitutions (e.g., 4-F-phenyl) show 10-fold selectivity for CA-IX over CA-II .

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